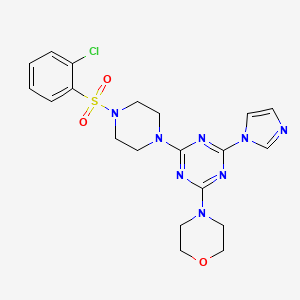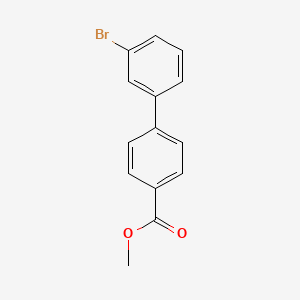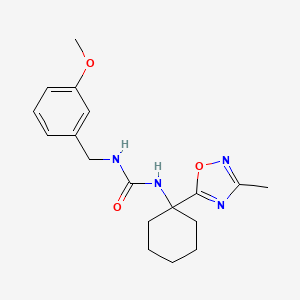
3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and organic solvents. It is synthesized through a multi-step process involving the reaction of various chemical reagents.
作用機序
The mechanism of action of 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including histone deacetylases and beta-secretase. Histone deacetylases are enzymes that regulate gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. Beta-secretase is an enzyme that is involved in the formation of amyloid-beta peptides, and its inhibition can lead to the prevention of Alzheimer's disease.
Biochemical and Physiological Effects
3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as the formation of amyloid-beta peptides. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride in lab experiments is its potential as an anticancer agent, as well as its potential as a therapeutic agent for Alzheimer's disease and as an anti-inflammatory agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride. One direction is the further investigation of its potential as an anticancer agent, as well as its potential as a therapeutic agent for Alzheimer's disease and as an anti-inflammatory agent. Another direction is the development of more efficient synthesis methods for this compound, which may increase its bioavailability and efficacy. Additionally, the study of the mechanism of action of this compound may lead to the discovery of new therapeutic targets for various diseases.
合成法
The synthesis of 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride involves a multi-step process. The first step involves the reaction of 2,3,4-trifluoroaniline with ethyl chloroformate to produce 2,3,4-trifluorophenyl carbamate. The second step involves the reaction of 2,3,4-trifluorophenyl carbamate with sodium cyanide to produce 2,3,4-trifluorophenyl isocyanate. The final step involves the reaction of 2,3,4-trifluorophenyl isocyanate with 3-aminopropanoic acid to produce 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride.
科学的研究の応用
3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride has potential applications in various fields of scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the development of the disease. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-amino-N-(2,3,4-trifluorophenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.ClH/c10-5-1-2-6(9(12)8(5)11)14-7(15)3-4-13;/h1-2H,3-4,13H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYJIEKPRCGCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CCN)F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2561812.png)
![5-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2561815.png)

![N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2561817.png)


![6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2561820.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2561824.png)
